Kolaflavanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

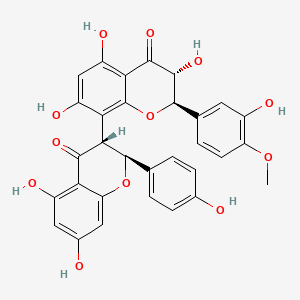

Kolaflavanone is a biflavonoid isolated from the seeds of Garcinia kola that has been shown to exhibit hepatoprotective activity. It has a role as a hepatoprotective agent and a plant metabolite. It is a biflavonoid, a ring assembly, a member of dihydroflavonols, a secondary alpha-hydroxy ketone and a member of 4'-methoxyflavanones.

科学研究应用

Antioxidant and Anti-inflammatory Properties

Kolaflavanone exhibits significant antioxidant and anti-inflammatory activities. Research indicates that it can scavenge free radicals and modulate inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by oxidative stress and inflammation.

- Mechanism of Action : this compound inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), which are crucial in the inflammatory response. It also reduces nitric oxide production in inflammatory models, thereby mitigating tissue damage associated with chronic inflammation .

- Case Studies : In a study involving diabetic rats, this compound demonstrated protective effects on cardiac and renal tissues, highlighting its potential for managing complications associated with diabetes .

Neuroprotective Effects

This compound has shown promise as an acetylcholinesterase inhibitor, suggesting its potential use in treating neurodegenerative disorders such as Alzheimer’s disease.

- Research Findings : A study revealed that this compound significantly reduced acetylcholinesterase activity in the hippocampus and striatum of rats without inducing neurodegenerative changes. This suggests that it may enhance cholinergic neurotransmission, which is often impaired in neurodegenerative diseases .

- Implications : The ability to inhibit acetylcholinesterase positions this compound as a potential herbal-based treatment for cognitive decline associated with age-related disorders.

Antidiabetic Activity

This compound has been investigated for its hypoglycemic effects, making it relevant in the management of diabetes.

- Study Overview : In streptozotocin-induced diabetic rats, this compound administration resulted in significant reductions in blood glucose levels and improvements in lipid profiles. It also exhibited hepatoprotective effects, safeguarding liver function during diabetic conditions .

- Clinical Relevance : These findings suggest that this compound could be developed into a functional food or nutraceutical aimed at managing diabetes and its complications.

Antiviral Properties

Recent studies have explored the antiviral potential of this compound, particularly against SARS-CoV-2.

- Research Insights : this compound has been identified as a putative inhibitor of the major protease of SARS-CoV-2, indicating its potential role in the development of antiviral therapies .

- Mechanism : Its antioxidant and immunomodulatory properties may contribute to reducing viral load and inflammation associated with COVID-19 infections .

Additional Pharmacological Activities

Beyond the aforementioned applications, this compound has demonstrated various other pharmacological effects:

- Antimicrobial Activity : It has shown efficacy against several microbial strains, suggesting potential use in treating infections.

- Cardiovascular Benefits : Research indicates possible benefits in managing hypercholesterolemia and promoting cardiovascular health through lipid-lowering effects .

Data Summary Table

属性

CAS 编号 |

68705-66-8 |

|---|---|

分子式 |

C31H24O12 |

分子量 |

588.5 g/mol |

IUPAC 名称 |

(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C31H24O12/c1-41-20-7-4-13(8-16(20)34)30-28(40)27(39)24-19(37)11-18(36)23(31(24)43-30)25-26(38)22-17(35)9-15(33)10-21(22)42-29(25)12-2-5-14(32)6-3-12/h2-11,25,28-30,32-37,40H,1H3/t25-,28-,29+,30+/m0/s1 |

InChI 键 |

GJWXCPDVDRIBKP-CNTBMXMRSA-N |

SMILES |

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C(=C3O2)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O)O)O)O |

手性 SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C(=C3O2)[C@@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O)O)O)O |

规范 SMILES |

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C(=C3O2)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O)O)O)O |

外观 |

Solid powder |

Key on ui other cas no. |

97560-11-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(2S,2'R,3R,3'R)-3',5,5',7,7'-Pentahydroxy-2'-(3-hydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl)-2,2',3,3'-tetrahydro-4H,4'H-3,8'-bichromene-4,4'-dione kolaviron |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。